Cas no 1023819-18-2 (1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide)

1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide 化学的及び物理的性質
名前と識別子
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- 1-(2-(4-TRIFLUOROMETHOXYPHENOXY)ACETYL)-4-(2,3-DICHLOROPHENYL)THIOSEMICARBAZIDE
- 1-(2,3-dichlorophenyl)-3-[[2-[4-(trifluoromethoxy)phenoxy]acetyl]amino]thiourea
- N-{[(2,3-dichlorophenyl)carbamothioyl]amino}-2-[4-(trifluoromethoxy)phenoxy]acetamide
- 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide
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- MDL: MFCD04154152
- インチ: 1S/C16H12Cl2F3N3O3S/c17-11-2-1-3-12(14(11)18)22-15(28)24-23-13(25)8-26-9-4-6-10(7-5-9)27-16(19,20)21/h1-7H,8H2,(H,23,25)(H2,22,24,28)
- InChIKey: OQGNSDNNZRFVGX-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CC=1NC(NNC(COC1C=CC(=CC=1)OC(F)(F)F)=O)=S)Cl
計算された属性
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 28
- 回転可能化学結合数: 5
- 複雑さ: 537
- トポロジー分子極性表面積: 104
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB164385-5 g |
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide; . |
1023819-18-2 | 5 g |
€377.50 | 2023-07-20 | ||
abcr | AB164385-1g |
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide; . |
1023819-18-2 | 1g |
€211.30 | 2024-06-10 | ||
abcr | AB164385-5g |
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide; . |
1023819-18-2 | 5g |
€377.50 | 2024-06-10 | ||
abcr | AB164385-1 g |
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide; . |
1023819-18-2 | 1 g |
€211.30 | 2023-07-20 | ||
abcr | AB164385-10 g |
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide; . |
1023819-18-2 | 10 g |
€482.50 | 2023-07-20 | ||
abcr | AB164385-10g |
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide; . |
1023819-18-2 | 10g |
€482.50 | 2024-06-10 |
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide 関連文献
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1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazideに関する追加情報
Introduction to 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide (CAS No. 1023819-18-2)
1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and pharmacological properties. This compound, identified by its CAS number 1023819-18-2, belongs to the thiosemicarbazide class of molecules, which are well-documented for their broad spectrum of biological activities. The presence of multiple functional groups, including an acetyl moiety and a thiosemicarbazide core, combined with specific aromatic substituents, makes this molecule a promising candidate for further investigation in drug discovery and development.
The 4-(2,3-dichlorophenyl)thiosemicarbazide portion of the molecule introduces a dichlorophenyl group, which is known to enhance the lipophilicity and binding affinity of the compound. This feature is particularly relevant in the design of drugs that require efficient penetration across biological membranes. Additionally, the trifluoromethoxyphenoxy group contributes to the molecule's overall hydrophobicity and may influence its metabolic stability and pharmacokinetic profile. These structural elements collectively contribute to the compound's potential as an intermediate in synthesizing novel therapeutic agents.
In recent years, there has been a surge in research focused on developing new chemotherapeutic agents that target cancer and infectious diseases. The thiosemicarbazide scaffold has emerged as a versatile platform due to its ability to interact with various biological targets, including enzymes and nucleic acids. Specifically, studies have demonstrated that derivatives of thiosemicarbazide can exhibit inhibitory effects on metalloproteinases, which are overexpressed in tumor cells and contribute to tumor progression. The acetyl group in 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide may further modulate its interaction with these targets by enhancing binding affinity or altering the compound's conformational dynamics.
Moreover, the dichlorophenyl moiety has been extensively studied for its antimicrobial properties. Compounds containing this group have shown efficacy against a range of pathogens, including bacteria and fungi. The combination of these structural features in 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide suggests that it may possess dual activity against both cancer cells and microbial infections. This dual functionality is particularly attractive in the context of developing combination therapies that address multiple aspects of disease pathogenesis.
Recent advances in computational chemistry have enabled researchers to predict the biological activity of molecules with high accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been particularly useful in identifying potential binding interactions between 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide and target proteins. For instance, simulations have indicated that this compound may bind tightly to certain metalloproteinases involved in cancer metabolism. These computational findings provide a strong rationale for synthesizing and testing this compound in vitro and in vivo.
The synthesis of 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include the formation of the thiosemicarbazide core through condensation reactions between hydrazine derivatives and carbonyl compounds. Subsequent functionalization with the trifluoromethoxyphenoxy group and dichlorophenyl thiosemicarbazone introduces the desired pharmacological features. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have streamlined these processes and improved overall efficiency.
In conclusion, 1-(2-(4-Trifluoromethoxyphenoxy)acetyl)-4-(2,3-dichlorophenyl)thiosemicarbazide (CAS No. 1023819-18-2) represents a promising candidate for further exploration in medicinal chemistry. Its unique structural features and predicted biological activities make it an attractive scaffold for developing novel therapeutics targeting cancer and infectious diseases. As research continues to uncover new applications for this compound, it is likely to play a significant role in future drug development efforts.
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